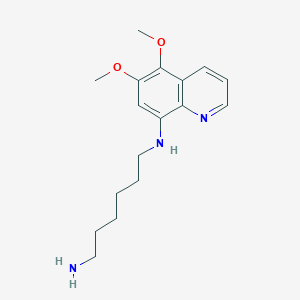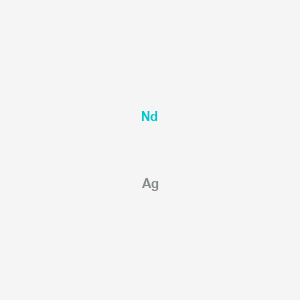
Neodymium--silver (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium–silver (1/1) is a compound formed by the combination of neodymium and silver in a 1:1 ratio. Neodymium is a rare-earth metal known for its strong magnetic properties, while silver is a precious metal with excellent electrical conductivity and antimicrobial properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of neodymium–silver (1/1) typically involves the direct reaction of neodymium and silver under controlled conditions. One common method is the co-precipitation technique, where neodymium and silver salts are dissolved in a suitable solvent and then precipitated by adding a reducing agent. The resulting precipitate is filtered, washed, and dried to obtain the neodymium–silver (1/1) compound.
Industrial Production Methods: In industrial settings, the production of neodymium–silver (1/1) may involve high-temperature solid-state reactions. Neodymium and silver powders are mixed in stoichiometric amounts and subjected to high temperatures in a vacuum or inert atmosphere to prevent oxidation. The reaction is typically carried out in a furnace, and the resulting product is cooled and processed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Neodymium–silver (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Neodymium–silver (1/1) can be oxidized by exposure to oxygen or other oxidizing agents, leading to the formation of neodymium oxide and silver oxide.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents, resulting in the formation of elemental neodymium and silver.
Substitution: Neodymium–silver (1/1) can participate in substitution reactions with halogens, forming neodymium halides and silver halides.
Major Products Formed:
Oxidation: Neodymium oxide (Nd2O3) and silver oxide (Ag2O).
Reduction: Elemental neodymium (Nd) and silver (Ag).
Substitution: Neodymium halides (e.g., NdCl3) and silver halides (e.g., AgCl).
Scientific Research Applications
Neodymium–silver (1/1) has a wide range of applications in scientific research due to its unique properties.
Chemistry:
- Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
- Employed in the synthesis of advanced materials with enhanced magnetic and electrical properties.
Biology:
- Investigated for its potential antimicrobial properties, particularly in the development of antibacterial coatings and medical devices.
Medicine:
- Explored for use in targeted drug delivery systems, where its magnetic properties can be utilized to direct therapeutic agents to specific sites in the body.
Industry:
- Utilized in the production of high-performance magnets for use in electric motors, generators, and other electronic devices.
- Applied in the development of advanced sensors and imaging technologies.
Mechanism of Action
The mechanism by which neodymium–silver (1/1) exerts its effects is primarily related to its magnetic and antimicrobial properties.
Molecular Targets and Pathways:
Magnetic Properties: The strong magnetic field generated by neodymium–silver (1/1) can influence the behavior of nearby magnetic materials, making it useful in various industrial and medical applications.
Antimicrobial Properties: The silver component of the compound can disrupt bacterial cell membranes, interfere with cellular respiration, and inhibit the replication of microbial DNA, leading to the death of the bacteria.
Comparison with Similar Compounds
Neodymium–iron (1/1): Known for its strong magnetic properties, but lacks the antimicrobial properties of silver.
Silver–copper (1/1): Exhibits good electrical conductivity and antimicrobial properties, but does not possess the strong magnetic properties of neodymium.
Neodymium–cobalt (1/1): Similar magnetic properties to neodymium–silver (1/1), but cobalt is less effective as an antimicrobial agent compared to silver.
Uniqueness: Neodymium–silver (1/1) stands out due to its combination of strong magnetic properties from neodymium and excellent antimicrobial properties from silver. This dual functionality makes it particularly valuable in applications where both magnetic and antimicrobial properties are desired.
Properties
CAS No. |
12002-81-2 |
|---|---|
Molecular Formula |
AgNd |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
neodymium;silver |
InChI |
InChI=1S/Ag.Nd |
InChI Key |
CRLLGLJOPXYTLX-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



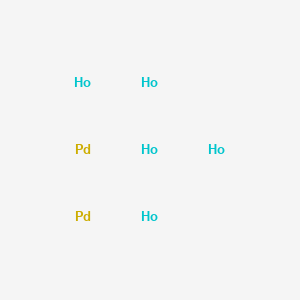
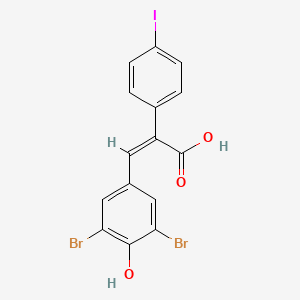

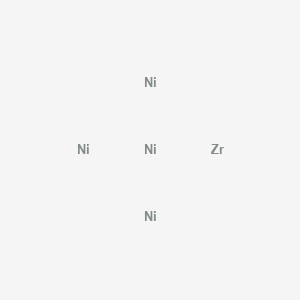
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
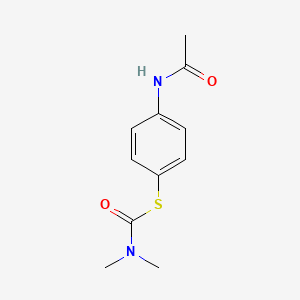

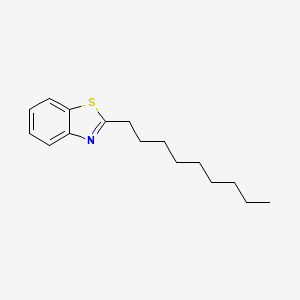
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
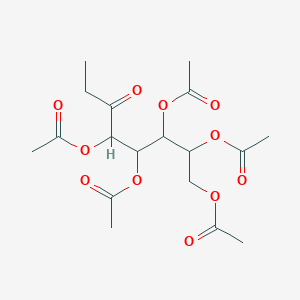
![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)
